![molecular formula C13H12ClN3S B1286874 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride CAS No. 69104-73-0](/img/structure/B1286874.png)
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has been described in the literature . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Molecular Structure Analysis
The molecular formula of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is C13H12ClN3S . More detailed structural analysis would require specific spectroscopic data such as NMR, IR, or X-ray crystallography .
Scientific Research Applications
BRD2 Inhibition
“2-(1H-benzimidazol-2-ylthio)aniline hydrochloride” is known as BRD2 Inhibitor II, BIC1 . It controls the biological activity of BRD2, a member of the BET (bromodomain and extra terminal domain) family . It targets the BD1 (bromodomain 1) of BRD2, making it inaccessible for acetylated H4K12 (histone H4 Lys12) binding . This inhibition can suppress active Ras-induced SV40 promoter transcriptional activation .
Synthesis of Benzimidazole Derivatives
This compound is used in the synthesis of benzimidazole derivatives . The synthesized compounds have been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Antimicrobial Activity
It has been suggested that derivatives of this compound may have antimicrobial activity . However, more research is needed to confirm this application.
Research Use
This compound is used for research purposes . It is not intended for diagnostic or therapeutic use .
Synthesis of Allosteric Inhibitors
It is used in the synthesis of allosteric inhibitors . These inhibitors block the polymerase before the starting material .
Biological Activity Profile
Benzimidazoles, including this compound, are known for their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCHIOJLGVHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583279 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride | |
CAS RN |
69104-73-0 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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